

# Toxicological Profile of Isoxaflutole and its Degradates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **isoxaflutole** and its principal degradates, diketonitrile (DKN) and a benzoic acid derivative. The information is compiled from a range of regulatory assessments and scientific studies, with a focus on providing quantitative data, detailed experimental methodologies, and an understanding of the biochemical pathways involved.

# **Executive Summary**

**Isoxaflutole** is an isoxazole herbicide that functions through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This mode of action is central to both its herbicidal efficacy and its toxicological effects in mammals. In the environment and within biological systems, **isoxaflutole** is rapidly converted to its active metabolite, diketonitrile (DKN), which is then further degraded to a herbicidally inactive benzoic acid derivative.[2] The toxicological assessment of **isoxaflutole**, therefore, necessitates consideration of these key degradates.

Overall, **isoxaflutole** exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3] The primary target organs identified in repeated-dose studies are the liver and thyroid in rodents, with ocular toxicity also observed in rats.[4] These effects are largely attributed to the inhibition of HPPD, leading to tyrosinemia.[4] While **isoxaflutole** has been classified as "likely to be a human carcinogen" based on liver and thyroid tumors in rats and mice at high doses, it is considered to operate through a non-genotoxic, threshold-based mechanism.[2][4]



Developmental toxicity has been observed in rats and rabbits, primarily as growth retardation and skeletal ossification delays.[2][4] **Isoxaflutole** is not considered to be neurotoxic.[2][3]

# **Mechanism of Action and Metabolic Pathway**

**Isoxaflutole**'s primary mode of action is the inhibition of the HPPD enzyme, which is crucial in the catabolism of tyrosine.[1][2][3] In plants, this inhibition disrupts the synthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, leading to the characteristic bleaching of susceptible weeds.[1] In mammals, HPPD inhibition results in an accumulation of tyrosine in the blood (tyrosinemia), which is linked to the observed ocular and hepatic toxicities.[4]

**Isoxaflutole** itself is a pro-herbicide, rapidly converted to its active diketonitrile (DKN) metabolite, RPA 202248, through the opening of the isoxazole ring. DKN is then further metabolized to the inactive benzoic acid derivative, RPA 203328.



Click to download full resolution via product page

**Caption:** Metabolic conversion of **isoxaflutole** to its primary degradates.

### **Toxicokinetics**

Following oral administration in rats, **isoxaflutole** is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour.[3] The extent of absorption is dose-dependent, with approximately 60-70% absorbed at low doses and around 36-40% at high doses, suggesting saturation of absorption.[3] The elimination half-life is approximately 60 hours.[3][4] Excretion is rapid, primarily through urine at low doses and feces at high doses, with the majority eliminated within 24-48 hours.[3] The main metabolites identified in urine and feces are DKN and the benzoic acid derivative.[2][3]

# **Toxicological Profile of Isoxaflutole**

The toxicological data for **isoxaflutole** is summarized in the following sections and tables.



## **Acute Toxicity**

**Isoxaflutole** exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body weight, and the dermal LD50 in rats is greater than 2000 mg/kg bw.[2][3] The inhalation LC50 in rats is greater than 5.23 mg/L.[2][3] It is not a skin irritant and is minimally irritating to the eyes.[2][3] **Isoxaflutole** is not a skin sensitizer.[2][3]

## **Subchronic and Chronic Toxicity and Carcinogenicity**

Repeated-dose studies have identified the liver and thyroid as the primary target organs in rodents.[2][4] In a 78-week study in mice, the No Observed Adverse Effect Level (NOAEL) was 3.2 mg/kg bw/day, based on liver effects.[2] In a 2-year study in rats, the NOAEL was 2 mg/kg bw/day, based on liver, thyroid, ocular, and nervous system toxicity in males and liver toxicity in females.[2]

Carcinogenicity studies have shown an increased incidence of hepatocellular adenomas and carcinomas in both mice and rats at high doses.[2] An increase in thyroid follicular cell adenomas was also observed in male rats.[2] However, **isoxaflutole** is not genotoxic, and the carcinogenic effects are considered to have a threshold.[2] The U.S. EPA has classified **isoxaflutole** as "likely to be a human carcinogen".[4]

## Genotoxicity

**Isoxaflutole** has been tested in a comprehensive range of in vitro and in vivo genotoxicity assays and has consistently shown no evidence of genotoxic potential.[2]

### **Reproductive and Developmental Toxicity**

In a two-generation reproductive toxicity study in rats, the parental and offspring NOAEL was 2 mg/kg bw/day, based on increased liver weights, hypertrophy, and vacuolation in the parents, and decreased pup weights and viability at higher doses.[2] The reproductive NOAEL was the highest dose tested at 500 mg/kg bw/day.[2]

Developmental toxicity studies in rats and rabbits indicated that **isoxaflutole** is not teratogenic. [2] The observed developmental effects, such as decreased fetal weight and delayed ossification, occurred at doses that also caused maternal toxicity.[2] The developmental NOAEL in rats was 10 mg/kg bw/day, and in rabbits, it was 20 mg/kg bw/day.[2]



## **Neurotoxicity**

**Isoxaflutole** is not considered to be neurotoxic.[2][3] In an acute neurotoxicity study in rats, no evidence of neurotoxicity was observed at doses up to 2000 mg/kg bw.[2] A 90-day neurotoxicity study in rats also showed no neurotoxic effects at the highest dose tested.[2] A developmental neurotoxicity study in rats showed decreased pup survival and body weight at high doses, but no specific neurotoxic effects were identified.[2][5]

# Toxicological Profile of Degradates Diketonitrile (DKN, RPA 202248)

DKN is the herbicidally active metabolite of **isoxaflutole**. There is limited publicly available toxicity data specifically for DKN.[6] Regulatory agencies often consider its toxicity to be similar to the parent compound for risk assessment purposes.[6][7] The acute oral LD50 of DKN in rats is greater than 5000 mg/kg bw, and it was not genotoxic in the Ames test.[2]

# **Benzoic Acid Derivative (RPA 203328)**

The benzoic acid derivative is herbicidally inactive. It has been more extensively studied than DKN. The acute oral LD50 in rats is greater than 5000 mg/kg bw.[2] It was not genotoxic in a range of assays.[2] In a 90-day dietary study in rats, no evidence of systemic toxicity was observed at doses up to 769 mg/kg bw/day.[2] A developmental toxicity study in rats showed no evidence of teratogenicity or developmental toxicity at doses up to 750 mg/kg bw/day.[2]

# **Interaction with Signaling Pathways**

Recent research has indicated that **isoxaflutole** can interact with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Specifically, it has been shown to activate the PPAR gamma receptor. PPARs are nuclear receptors that play a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARy can lead to changes in the expression of genes involved in fatty acid metabolism. This interaction may be relevant to the observed liver effects.





Click to download full resolution via product page

Caption: Proposed interaction of isoxaflutole with the PPARy signaling pathway.

#### **Data Presentation**

# **Table 1: Summary of Isoxaflutole Toxicity**



| Endpoint                 | Species | Study<br>Duration | NOAEL                                         | LOAEL                 | Effects at<br>LOAEL                                                                      |
|--------------------------|---------|-------------------|-----------------------------------------------|-----------------------|------------------------------------------------------------------------------------------|
| Acute Oral<br>Toxicity   | Rat     | Single Dose       | -                                             | >5000 mg/kg<br>bw     | No mortality                                                                             |
| Acute Dermal<br>Toxicity | Rat     | Single Dose       | -                                             | >2000 mg/kg<br>bw     | No mortality                                                                             |
| Chronic<br>Toxicity      | Rat     | 2 years           | 2 mg/kg<br>bw/day                             | 20 mg/kg<br>bw/day    | Liver, thyroid, ocular, and nervous system toxicity (males); liver toxicity (females)[2] |
| Carcinogenici<br>ty      | Mouse   | 78 weeks          | 64.4 mg/kg<br>bw/day                          | 977.3 mg/kg<br>bw/day | Increased incidence of hepatocellula r adenomas and carcinomas[2]                        |
| Carcinogenici<br>ty      | Rat     | 2 years           | 20 mg/kg<br>bw/day                            | 500 mg/kg<br>bw/day   | Increased incidence of liver and thyroid tumors[2]                                       |
| 2-Generation<br>Repro.   | Rat     | 2<br>Generations  | 2 mg/kg<br>bw/day<br>(Parental/Offs<br>pring) | 20 mg/kg<br>bw/day    | Increased liver weights (parental); decreased pup weight and viability (offspring)[2]    |



| Development<br>al Toxicity  | Rat    | Gestation<br>Days 6-15 | 10 mg/kg<br>bw/day  | 100 mg/kg<br>bw/day | Decreased<br>fetal weight<br>and delayed<br>ossification[2] |
|-----------------------------|--------|------------------------|---------------------|---------------------|-------------------------------------------------------------|
| Development<br>al Toxicity  | Rabbit | Gestation<br>Days 6-18 | 20 mg/kg<br>bw/day  | 100 mg/kg<br>bw/day | Decreased fetal weights and delayed ossification[2]         |
| Acute<br>Neurotoxicity      | Rat    | Single Dose            | 2000 mg/kg<br>bw    | -                   | No evidence of neurotoxicity[ 2][3]                         |
| Subchronic<br>Neurotoxicity | Rat    | 90 days                | 750 mg/kg<br>bw/day | -                   | No evidence of neurotoxicity[                               |

**Table 2: Summary of Degradate Toxicity** 

| Compound                    | Endpoint        | Species                    | Value                                          | Notes                            |
|-----------------------------|-----------------|----------------------------|------------------------------------------------|----------------------------------|
| Diketonitrile<br>(DKN)      | Acute Oral LD50 | Rat                        | >5000 mg/kg bw                                 | Not genotoxic in<br>Ames test[2] |
| Benzoic Acid<br>(RPA203328) | Acute Oral LD50 | Rat                        | >5000 mg/kg bw                                 | Not genotoxic[2]                 |
| 90-Day Dietary              | Rat             | NOAEL: 769<br>mg/kg bw/day | No evidence of systemic toxicity[2]            |                                  |
| Developmental<br>Toxicity   | Rat             | NOAEL: 750<br>mg/kg bw/day | No teratogenicity or developmental toxicity[2] |                                  |

# **Experimental Protocols**



The toxicological studies summarized in this guide were generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the typical methodologies for key studies.

# Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)

A chronic toxicity study aims to characterize the effects of a substance after prolonged and repeated exposure.

- Test System: Typically conducted in rats, with at least 20 animals per sex per group.[1][8]
- Dose Administration: The test substance is administered daily, usually mixed in the diet, for a period of 12 to 24 months.[1][8][9] At least three dose levels and a control group are used. The highest dose is selected to induce some toxicity but not significant mortality.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1] Hematology, clinical chemistry, and urinalysis are performed at 3, 6, 12, 18, and 24 months.[1]
- Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive histopathological examination of tissues from all groups is performed.
   [1]





Click to download full resolution via product page

**Caption:** General workflow for a chronic toxicity and carcinogenicity study.

# Two-Generation Reproductive Toxicity Study (based on OECD TG 416)



This study is designed to assess the effects of a substance on male and female reproductive performance and on the offspring.[10][11][12]

- Test System: The preferred species is the rat. Groups of males and females (P generation)
  are exposed to the test substance.[10][12]
- Dosing Period: Dosing begins in the P generation animals before mating and continues through mating, gestation, and lactation.[10] The F1 offspring are then selected and dosed through their maturation, mating, and production of the F2 generation.[10]
- Endpoints:
  - Parental: Mating and fertility indices, gestation length, clinical observations, body weight, food consumption, and post-mortem examination of reproductive organs.[12]
  - Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, sexual maturation), and gross pathology at necropsy.[12]
- Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

# Prenatal Developmental Toxicity Study (based on OECD TG 414)

This study evaluates the potential for adverse effects on the pregnant female and the developing embryo and fetus.[13][14][15]

- Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species.[13]
   [14] Approximately 20 pregnant females per group are used.[13]
- Dosing Period: The test substance is administered daily, usually by gavage, from implantation to the day before cesarean section.[13][15]
- Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study. A macroscopic examination is performed at termination.[13]



- Fetal Examinations: One day prior to the expected delivery, females undergo a cesarean section. The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[16]
- Data Analysis: The NOAELs for maternal and developmental toxicity are established.

#### Conclusion

The toxicological profile of **isoxaflutole** is well-characterized, with the primary effects on the liver and thyroid in rodents being consistent with its mechanism of action as an HPPD inhibitor. The carcinogenic potential is considered to have a threshold and is not associated with genotoxicity. The degradates, particularly the benzoic acid derivative, show a significantly lower order of toxicity than the parent compound. This comprehensive dataset allows for a thorough risk assessment for human health and the environment. Further research into the specific downstream effects of PPARy activation by **isoxaflutole** could provide a more nuanced understanding of its hepatic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chronic toxicity tests (OECD 452: 2018). IVAMI [ivami.com]
- 2. fao.org [fao.org]
- 3. apps.who.int [apps.who.int]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. health.state.mn.us [health.state.mn.us]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. Chronic Toxicity OECD 452 Toxicology IND Services [toxicology-ind.com]



- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Reproductive toxicity two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ecetoc.org [ecetoc.org]
- To cite this document: BenchChem. [Toxicological Profile of Isoxaflutole and its Degradates:
   An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1672639#toxicological-profile-of-isoxaflutole-and-its-degradates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com